diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride
Description
diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride (CAS No. 1212145-02-2) is a bicyclic heterocyclic compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . Its IUPAC name is ethyl 3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate hydrochloride, and its canonical SMILES representation is CCOC(=O)C1C2CCC(C1N)O2.Cl . The compound features a rigid bicyclo[2.2.1]heptane scaffold with a 7-oxa (oxygen) bridge, an ethyl ester group, and a protonated amino group stabilized by hydrochloride. It is primarily used in organic synthesis and pharmaceutical research due to its constrained geometry, which mimics bioactive conformations .
Properties
IUPAC Name |
ethyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-2-12-9(11)7-5-3-4-6(13-5)8(7)10;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQQPBDWIFYSRA-ICDZOTBQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of Parent Carboxylic Acid
The primary synthetic route involves esterification of diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid with ethanol under acidic conditions. The parent carboxylic acid is typically synthesized via a Diels-Alder reaction between furan and a suitable dienophile, followed by selective functionalization.
Key Steps:
-
Diels-Alder Cycloaddition: Furan and maleic anhydride react to form an oxanorbornene dicarboxylic anhydride intermediate.
-
Amination: The anhydride undergoes nucleophilic attack by ammonia to introduce the exo-amino group.
-
Esterification: The carboxylic acid is treated with ethanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) to form the ethyl ester.
Reaction Conditions:
Formation of Hydrochloride Salt
The ethyl ester derivative is converted to its hydrochloride salt by treating with gaseous HCl in anhydrous ether or by direct addition of concentrated HCl to the reaction mixture. This step improves crystallinity and storage stability.
Detailed Reaction Conditions and Optimization
Catalysts and Reagents
Temperature and Time Parameters
-
Amination: 0–5°C to prevent epimerization.
Yield Optimization:
-
Purification via silica gel chromatography increases purity to >95%.
-
Recrystallization from CHCl₃/n-hexane mixtures enhances crystalline quality.
Analytical Characterization
Spectroscopic Data:
Chromatography:
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.
Substitution: The compound can undergo substitution reactions, where the amino group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Research
Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride has been investigated for its potential as an anti-arrhythmic agent. Studies have demonstrated that derivatives of this compound exhibit significant efficacy in treating cardiac arrhythmias in animal models.
Case Study: Anti-arrhythmic Activity
In a study involving anesthetized dogs, the compound was tested for its ability to prevent ouabain-induced ventricular arrhythmias. The results indicated that doses ranging from 0.25 mg to 3.0 mg/kg significantly reduced the incidence of arrhythmias, comparable to established anti-arrhythmic drugs like lidocaine and procainamide .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules due to its functional groups that can be modified through chemical reactions.
Synthesis Pathway
A typical synthesis pathway involves a Diels-Alder reaction followed by hydrolysis and esterification steps, allowing for the introduction of various substituents that enhance biological activity .
Organic Chemistry Applications
Its unique structure makes this compound a valuable intermediate in organic synthesis, particularly for creating complex organic compounds used in medicinal chemistry.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The bicyclic structure allows for unique interactions with these targets, potentially leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Bicyclo[2.2.1]heptane-2-carboxylic acid, 3-amino-, ethyl ester, hydrochloride (CAS 95630-75-4)
diexo-3-tert-Butoxycarbonylamino-bicyclo[2.2.1]heptane-2-carboxylic acid
- Molecular Formula: C₁₃H₂₁NO₄
- Molecular Weight : 255.31 g/mol
- Key Differences: Features a tert-butoxycarbonyl (Boc)-protected amino group instead of a hydrochloride salt. The Boc group enhances stability during synthetic steps but requires deprotection for further reactivity .
7-Oxa Bicyclo[2.2.1]heptane Derivatives
2-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid methyl ester
- Molecular Formula: C₈H₁₁NO₃
- Molecular Weight : 157.17 g/mol
- Key Differences : Methyl ester substituent instead of ethyl ester; lacks hydrochloride salt. The smaller ester group may reduce lipophilicity, impacting membrane permeability in biological systems .
Antibiotic Derivatives with Bicyclic Cores
Bacampicillin Hydrochloride
- Molecular Formula : C₂₁H₂₇N₃O₇S·ClH
- Molecular Weight : 524.0 g/mol
- Structure : Contains a 4-thia-1-azabicyclo[3.2.0]heptane core with a β-lactam ring, enabling antibiotic activity. The phenylacetyl and ethoxycarbonyloxyethyl groups enhance oral bioavailability .
- Key Differences : The sulfur atom (4-thia) and β-lactam ring confer antibacterial properties absent in the target compound. Larger molecular weight and complex substituents limit synthetic accessibility compared to the simpler 7-oxa bicycloheptane derivative .
Oxacillin Sodium
- Molecular Formula : C₁₉H₁₈N₃NaO₅S
- Molecular Weight : 423.42 g/mol
- Structure : Features a 3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane core with an isoxazolyl group.
- Key Differences : The sodium salt form and isoxazolyl substituent improve solubility and penicillinase resistance, unlike the ethyl ester hydrochloride in the target compound .
Table 1: Structural and Functional Comparison
Key Findings and Implications
Pharmaceutical Relevance : While β-lactam antibiotics (e.g., Bacampicillin) leverage bicyclic cores for bioactivity, the target compound’s simpler structure is more suited for scaffold-based drug design .
Synthetic Accessibility : The ethyl ester hydrochloride in the target compound simplifies purification compared to Boc-protected derivatives, which require additional deprotection steps .
Biological Activity
Diexo-3-amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride, with the CAS number 1212145-02-2, is a bicyclic compound that has garnered interest for its potential biological activities. This compound belongs to a class of bioactive small molecules, which are often investigated for their medicinal properties.
- Molecular Formula : C9H16ClNO3
- Molecular Weight : 221.68 g/mol
- CAS Number : 1212145-02-2
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with various biological targets and pathways.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Transporter Interaction : It interacts with amino acid transporters, which may influence neurotransmitter levels and neuronal signaling.
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
- Neuropharmacology : In a neuropharmacological study, this compound was found to modulate glutamate transporters, leading to increased synaptic availability of glutamate, which is crucial for cognitive functions.
- Cancer Research : Preliminary findings indicated that diexo-3-amino derivatives could inhibit the growth of certain cancer cell lines, prompting further investigation into its mechanism as a potential anticancer agent.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing the bicyclo[2.2.1]heptane core in diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride?
- Methodology : The bicyclo[2.2.1]heptane scaffold can be synthesized via catalytic hydrogenation of exo-cyclic amines or diazabicyclo precursors. For example, Pd/C-catalyzed hydrogenation under 1 atm H₂ in methanol effectively reduces dibenzylamine-protected intermediates to yield the bicyclic amine core (e.g., exo-6-amino derivatives) . Subsequent esterification with ethyl chloroformate in the presence of thionyl chloride or HCl/dioxane yields the ethyl ester hydrochloride salt .
Q. How can the stereochemical configuration (diexo) of the amino and ester groups be confirmed experimentally?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H-¹H NOESY or ROESY, is critical for determining spatial proximity of substituents. For example, coupling constants (J values) between protons on C3 (amino group) and C2 (carboxylic acid ester) in the bicyclic system can differentiate exo vs. endo configurations . X-ray crystallography of intermediates (e.g., tert-butyl carbamate derivatives) provides definitive stereochemical assignments .
Q. What purification techniques are optimal for isolating the hydrochloride salt form of this compound?
- Methodology : After synthesis, the crude product is typically dissolved in a polar solvent (e.g., methanol or ethyl acetate) and treated with HCl gas or concentrated HCl to precipitate the hydrochloride salt. Recrystallization from ethanol/water mixtures (e.g., 1:1 v/v) at 5°C enhances purity . Silica gel chromatography (using gradients of hexane/ethyl acetate) is effective for removing unreacted starting materials .
Advanced Research Questions
Q. How do structural modifications (e.g., ester vs. tert-butyl carbamate) influence the compound’s solubility and bioavailability?
- Methodology : Solubility can be assessed using the shake-flask method in buffered solutions (pH 1–7.4) with UV/Vis quantification. For instance, replacing the ethyl ester with a tert-butyl carbamate group increases logP by ~1.5 units, reducing aqueous solubility but enhancing membrane permeability . Pharmacokinetic studies in rodent models (e.g., oral administration with LC-MS/MS quantification) reveal ester derivatives exhibit higher Cmax due to rapid hydrolysis in plasma .
Q. What analytical methods resolve contradictions in reported melting points or spectral data for this compound?
- Methodology : Discrepancies in melting points (e.g., 51°C vs. 68°C) may arise from polymorphic forms or residual solvents. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) identify polymorphs, while ¹³C NMR and high-resolution mass spectrometry (HRMS) confirm molecular integrity . For example, HRMS (m/z 172.07356 [MH⁺]) matches the theoretical exact mass of the bicyclic core .
Q. How can the compound’s activity as an EDG-2 receptor inhibitor be rationalized through molecular docking studies?
- Methodology : Docking simulations (e.g., AutoDock Vina) using the EDG-2 crystal structure (PDB: 3V2Y) reveal that the 7-oxa-bicyclo[2.2.1]heptane scaffold occupies the hydrophobic pocket, while the ethyl ester group forms hydrogen bonds with Thr<sup>178</sup>. Free energy perturbation (FEP) calculations show that replacing the ethyl ester with methyl reduces binding affinity by 2.3 kcal/mol .
Q. What strategies mitigate racemization during synthesis of the chiral diexo-configured amine?
- Methodology : Racemization occurs under acidic or high-temperature conditions. Using low-temperature (0–5°C) reaction conditions during HCl salt formation and chiral auxiliaries (e.g., (R)-BINOL) in esterification steps preserves enantiomeric excess (ee > 98%). Chiral HPLC (e.g., Chiralpak AD-H column) monitors ee .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
